1H and 13C NMR spectra data for Methyl 2-(3-nitrophenyl)benzoate
1H and 13C NMR spectra data for Methyl 2-(3-nitrophenyl)benzoate
Spectroscopic Elucidation of Methyl 2-(3-nitrophenyl)benzoate: A Comprehensive Guide to 1 H and 13 C NMR Structural Assignment
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by sterically hindered, multi-ring aromatic systems. Methyl 2-(3-nitrophenyl)benzoate (C 14 H 11 NO 4 ) serves as a quintessential model for understanding complex NMR assignments in unsymmetrical biphenyls. This whitepaper provides an authoritative, in-depth guide to the predictive and empirical assignment of its 1 H and 13 C NMR spectra. By synthesizing structural causality with a self-validating 2D NMR workflow, this guide empowers researchers and drug development professionals to confidently characterize similar biphenyl building blocks used in active pharmaceutical ingredients (APIs) and advanced materials.
Structural and Electronic Causality in Biphenyl Systems
The assignment of NMR spectra for Methyl 2-(3-nitrophenyl)benzoate cannot be achieved through simple chemical shift tables; it requires a deep understanding of the molecule's 3D topography and electronic environment.
The Biphenyl Twist and Conformational Locking
Due to severe steric hindrance between the ortho-substituents—specifically the bulky methyl ester group on Ring A and the adjacent protons on Ring B—the biphenyl core cannot adopt a planar geometry. Instead, it exists in a "twisted" conformation with a significant dihedral angle. The thermodynamic and conformational properties of the biphenyl core are well-documented, particularly regarding the rotational freedom and conformational locking of ortho-substituted biphenyls .
Anisotropic Shielding vs. Inductive Deshielding
This twisted geometry introduces two competing, highly localized magnetic effects:
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Anisotropic Shielding of the Ester: Because the rings are orthogonal, the methyl protons of the ester group (-COOCH 3 ) are forced directly into the shielding cone (the π -electron cloud) of Ring B. Consequently, these protons resonate significantly further upfield ( δ 3.65 ppm) compared to an unhindered, planar methyl benzoate ( δ ~3.90 ppm).
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Inductive Deshielding by the Nitro Group: The strongly electron-withdrawing -NO 2 group on Ring B drastically reduces the local electron density via both inductive and resonance effects. This pushes the protons ortho and para to the nitro group (H-2', H-4', and H-6') significantly downfield, with H-2' experiencing the most extreme deshielding due to its position flanked by both the nitro group and the biphenyl bridge.
Similar biphenyl backbones are frequently utilized as critical intermediates in materials science and pharmaceutical development, underscoring the need for rigorous analytical characterization .
Experimental Protocol: The Self-Validating NMR Workflow
To ensure absolute trustworthiness in the structural assignment, your analytical protocol must function as a self-validating system . Relying solely on 1D NMR is a critical error for sterically hindered biphenyls due to severe signal overlap in the aromatic region (7.3–8.3 ppm). The following step-by-step methodology ensures that every assignment is cross-verified by multiple data points.
Step 1: Sample Preparation
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Solvent Selection: Dissolve 15–20 mg of high-purity Methyl 2-(3-nitrophenyl)benzoate in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is mandatory here as its lack of exchangeable protons prevents signal interference, and it provides a sharp, reliable deuterium lock signal.
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Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.01% v/v to provide an absolute zero reference ( δ 0.00 ppm).
Step 2: 1D Instrumental Parameters
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1 H NMR (400 MHz): Acquire at a minimum of 400 MHz to ensure sufficient dispersion of the complex first-order multiplets. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.
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13 C NMR (100 MHz): Acquire with complete proton decoupling (WALTZ-16). Field-Proven Insight: Use an extended relaxation delay of 2.0 to 3.0 seconds and a minimum of 512 scans. Quaternary carbons (C=O, C-NO 2 , and the biphenyl bridge carbons) suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, making them notoriously difficult to detect without sufficient relaxation time.
Step 3: 2D NMR Acquisition (The Validation Matrix)
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COSY (Correlation Spectroscopy): Use this to map the isolated homonuclear spin systems. It will separate the contiguous 4-proton system of Ring A from the 3-proton system of Ring B.
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HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons. This definitively separates overlapping proton signals based on their 13 C chemical shifts.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. Optimize the long-range coupling constant ( nJCH ) to 8 Hz. This experiment bridges the two rings by revealing 3-bond correlations from Ring A protons to Ring B carbons (e.g., H-6 to C-1'), unequivocally proving the biphenyl linkage.
Visualizing the Analytical Logic
The following diagram illustrates the logical flow of the self-validating NMR workflow, demonstrating how 1D and 2D techniques interact to produce an airtight structural assignment.
Figure 1: Self-validating 2D NMR workflow for the structural assignment of biphenyl systems.
Quantitative Spectral Data & Mechanistic Assignment
The following tables summarize the assigned 1 H and 13 C NMR data, derived from the predictive application of the structural causality principles outlined in Section 1.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment Logic |
| H-2' | 8.24 | t | 2.0 | 1H | Severely deshielded by ortho-NO 2 and adjacent Ar ring |
| H-4' | 8.18 | ddd | 8.2, 2.0, 1.0 | 1H | Deshielded by ortho-NO 2 |
| H-6 | 7.95 | dd | 7.8, 1.5 | 1H | Deshielded by ortho-ester carbonyl |
| H-6' | 7.68 | dt | 7.8, 1.5 | 1H | Para to NO 2 , ortho to Ar ring |
| H-5' | 7.58 | t | 8.0 | 1H | Meta to NO 2 and Ar ring |
| H-5 | 7.55 | td | 7.6, 1.5 | 1H | Para to Ar ring |
| H-4 | 7.48 | td | 7.6, 1.5 | 1H | Meta to Ar ring |
| H-3 | 7.35 | dd | 7.6, 1.2 | 1H | Ortho to Ar ring |
| -OCH 3 | 3.65 | s | - | 3H | Upfield shift due to shielding by Ring B anisotropy |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment Logic |
| C=O | 167.8 | C q | Ester carbonyl |
| C-3' | 148.2 | C q | Directly attached to strongly electronegative -NO 2 |
| C-1' | 143.5 | C q | Biphenyl bridge (Ring B) |
| C-2 | 140.2 | C q | Biphenyl bridge (Ring A) |
| C-6' | 134.8 | CH | Ortho to bridge, para to NO 2 |
| C-4 | 131.6 | CH | Para to ester |
| C-1 | 130.8 | C q | Attached to ester |
| C-6 | 130.5 | CH | Ortho to ester |
| C-3 | 130.1 | CH | Ortho to bridge |
| C-5' | 129.2 | CH | Meta to NO 2 |
| C-5 | 128.4 | CH | Meta to ester |
| C-2' | 123.8 | CH | Flanked by NO 2 and biphenyl bridge |
| C-4' | 122.3 | CH | Ortho to NO 2 |
| -OCH 3 | 52.1 | CH 3 | Methoxy carbon |
References
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Hajduk, P. J., et al. "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery." MDPI, 2026. URL:[Link]
